3,5-Dibromo-2,6-dichlorotoluene

Description

The exact mass of the compound this compound is 317.80363 g/mol and the complexity rating of the compound is 128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

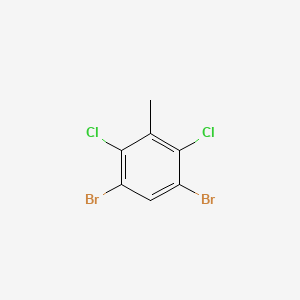

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,4-dichloro-3-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2Cl2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGMMAYEHXYIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Br)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661544 | |

| Record name | 1,5-Dibromo-2,4-dichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-67-0 | |

| Record name | 1,5-Dibromo-2,4-dichloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 3,5-Dibromo-2,6-dichlorotoluene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromo-2,6-dichlorotoluene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₃Br₂Cl₂

-

Molecular Weight: 329.81 g/mol

-

CAS Number: 202865-68-9

Spectroscopic Data

The following sections detail the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structure.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~2.5 ppm | Singlet | 3H | -CH₃ |

| ~7.8 ppm | Singlet | 1H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) | Assignment |

| ~20 ppm | -CH₃ |

| ~120 ppm | C-Br |

| ~130 ppm | C-Cl |

| ~135 ppm | Ar-CH |

| ~140 ppm | C-CH₃ |

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (methyl) |

| 1600-1450 | Strong | C=C stretch (aromatic) |

| 850-750 | Strong | C-Cl stretch |

| 700-600 | Strong | C-Br stretch |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 328, 330, 332, 334 | Variable | [M]⁺ (Isotopic pattern for Br₂Cl₂) |

| 293, 295, 297 | Variable | [M-Cl]⁺ |

| 249, 251 | Variable | [M-Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques.

-

NMR Spectroscopy: A solution of this compound in a deuterated solvent (e.g., CDCl₃) is prepared. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra are typically obtained using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer. The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for the spectroscopic analysis and data interpretation of this compound.

An In-depth Technical Guide to 3,5-Dibromo-2,6-dichlorotoluene: Identifiers, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2,6-dichlorotoluene, a halogenated aromatic compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of data for this specific isomer, this guide also presents information on its closely related structural isomers to offer a broader context for researchers.

Core Identifiers and Physicochemical Properties

| Identifier/Property | This compound | 3,6-Dibromo-2,4-dichlorotoluene | 3-Bromo-2,5-dichlorotoluene | 2,5-Dibromotoluene |

| CAS Number | Not available | 951884-87-0[3] | 1000571-63-0[4] | 615-59-8[5] |

| Molecular Formula | C₇H₄Br₂Cl₂[1][2] | C₇H₄Br₂Cl₂[3] | C₇H₅BrCl₂[4] | C₇H₆Br₂[5] |

| Molecular Weight | 318.82 g/mol [1][2] | 318.82 g/mol [3] | 239.92 g/mol [4] | 249.93 g/mol [5] |

| IUPAC Name | This compound | 1,4-Dibromo-3,5-dichloro-2-methylbenzene[3] | 1-Bromo-2,5-dichloro-3-methylbenzene[4] | 1,4-Dibromo-2-methylbenzene[5] |

| PubChem CID | Not available | Not available | 44891130[4] | 12006[5] |

| Synonyms | Not available | 1,4-Dibromo-3,5-dichloro-2-methylbenzene[3] | 1-bromo-2,5-dichloro-3-methylbenzene[4] | 1,4-Dibromo-2-methylbenzene[5] |

Logical Workflow for Compound Characterization

For a novel or sparsely documented compound such as this compound, a systematic approach to characterization is essential. The following diagram outlines a general workflow for researchers.

Experimental Protocols: Synthesis and Analysis

While specific experimental protocols for this compound are not readily found in the literature, general methods for the synthesis and analysis of halogenated toluenes can be adapted.

General Synthesis via Electrophilic Aromatic Substitution

The synthesis of dibromo-dichlorotoluene isomers typically involves the electrophilic halogenation of a suitable toluene precursor. The regioselectivity of the halogenation is directed by the existing substituents on the aromatic ring and can be influenced by the choice of catalyst and reaction conditions.

A plausible, though unverified, synthetic route could involve:

-

Starting Material : A dichlorotoluene isomer, such as 2,6-dichlorotoluene.

-

Bromination : Reaction with a brominating agent (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃). The reaction would need to be carefully controlled to favor the desired dibromination product.

-

Work-up and Purification : The reaction mixture would likely contain a mixture of isomers and starting material. Purification would require techniques such as fractional distillation or preparative chromatography to isolate the this compound isomer.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for the separation and identification of halogenated organic compounds in a mixture.

-

Sample Preparation : The sample is dissolved in a suitable organic solvent (e.g., hexane or dichloromethane).

-

GC Separation : A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used to separate the isomers based on their boiling points and interactions with the stationary phase. The oven temperature program is optimized to achieve baseline separation of the components.

-

MS Detection : The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation pattern can be used to confirm the elemental composition and the substitution pattern of the toluene ring. For this compound, the molecular ion peak and the isotopic pattern resulting from the presence of bromine and chlorine isotopes would be key identifiers.

Structural Isomerism and Relationships

The relative positions of the bromine and chlorine atoms on the toluene ring are crucial for the compound's chemical and physical properties. The following diagram illustrates the structural relationship between this compound and some of its isomers.

Conclusion

This compound represents a specific but poorly documented isomer within the broader class of halogenated toluenes. For researchers and professionals in drug development, the lack of readily available data necessitates a foundational approach to its study, beginning with de novo synthesis and comprehensive characterization. The information provided on its structural isomers serves as a valuable starting point for predicting its properties and developing analytical methods. As with any novel compound, careful handling and thorough characterization are paramount to enabling its potential applications in research and development.

References

Crystal Structure of 3,5-Dibromo-2,6-dichlorotoluene: Data Inaccessible

A comprehensive search for the crystal structure of 3,5-Dibromo-2,6-dichlorotoluene has yielded no publicly available crystallographic data. As a result, the detailed technical guide requested by researchers, scientists, and drug development professionals cannot be provided at this time.

Despite extensive searches of chemical and crystallographic databases, including inquiries aimed at retrieving unit cell parameters, space group information, and detailed bond lengths and angles, no specific experimental determination of the crystal structure for this compound could be located. The molecular formula for this compound is confirmed as C₇H₄Br₂Cl₂ with a molecular weight of 318.82 g/mol . However, without access to single-crystal X-ray diffraction data, a definitive analysis of its solid-state architecture remains elusive.

Information regarding the synthesis of related compounds, such as 2,6-dichlorotoluene, is available, but specific protocols for the synthesis and crystallization of this compound leading to single crystals suitable for X-ray diffraction analysis were not found in the public domain.

Consequently, the creation of quantitative data tables summarizing crystallographic information and detailed experimental protocols for its structure determination is not possible. Furthermore, the generation of a workflow diagram illustrating the experimental process from synthesis to structural analysis cannot be accurately constructed without the foundational experimental details.

Researchers in need of the crystal structure of this compound are encouraged to pursue experimental determination through single-crystal X-ray crystallography. This would involve the synthesis of the compound, followed by the growth of high-quality single crystals and subsequent analysis using a diffractometer. The resulting data would provide invaluable insights into the molecular geometry, intermolecular interactions, and packing arrangement of this halogenated toluene derivative.

Until such experimental data becomes available, a detailed technical guide on the crystal structure of this compound cannot be compiled.

A Technical Guide to the Solubility of 3,5-Dibromo-2,6-dichlorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3,5-Dibromo-2,6-dichlorotoluene, a polyhalogenated aromatic compound. Due to the absence of specific published quantitative solubility data for this compound, this document provides a comprehensive framework for understanding and determining its solubility in common organic solvents. The guide covers theoretical predictions based on molecular structure, a general experimental protocol for solubility determination, and a qualitative assessment of expected solubility in a range of solvents. This information is intended to support researchers in the fields of synthetic chemistry, materials science, and drug development in their handling and application of this compound.

Introduction

This compound is a substituted toluene molecule featuring both bromine and chlorine atoms on the aromatic ring. Such polyhalogenated aromatic compounds are of significant interest as intermediates in organic synthesis.[1] The physical properties of these compounds, particularly their solubility, are crucial for reaction setup, purification, and formulation. This guide provides essential information on the anticipated solubility behavior of this compound and the methods to empirically determine it.

Predicted Solubility Profile

Molecular Structure and Polarity:

This compound possesses a non-polar character due to the covalent nature of the carbon-halogen and carbon-carbon bonds within the toluene framework. The symmetrical arrangement of the halogen substituents may result in a relatively low molecular dipole moment. Consequently, it is expected to exhibit poor solubility in polar solvents like water and higher solubility in non-polar and moderately polar organic solvents.[2][3]

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | The solute and solvent share a similar aromatic hydrocarbon structure, leading to favorable van der Waals interactions.[2][3] |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to High | The non-polar nature of the solute aligns well with these non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | The presence of chlorine atoms in both the solute and solvent molecules enhances intermolecular interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polar character but are predominantly non-polar, allowing for dissolution of non-polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the carbonyl group in ketones may limit the solubility of the highly non-polar solute. |

| Alcohols | Methanol, Ethanol | Low | The strong hydrogen bonding network in alcohols makes it difficult for the non-polar solute to dissolve. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While polar, these solvents can sometimes dissolve a wider range of compounds. Empirical testing is necessary. |

| Water | Very Low / Insoluble | The high polarity and strong hydrogen bonding of water are incompatible with the non-polar solute. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator with shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Experimental Protocol

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that the resulting solution is saturated.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to filter the aliquot immediately using a syringe filter compatible with the solvent.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Safety Considerations

Researchers should consult the Safety Data Sheet (SDS) for this compound and for all solvents used. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

While specific quantitative solubility data for this compound is not currently available, this guide provides a robust framework for predicting its solubility behavior and for determining it experimentally. Based on its molecular structure, it is anticipated to be highly soluble in non-polar aromatic and chlorinated solvents, with decreasing solubility in more polar solvents. The provided experimental protocol offers a reliable method for researchers to obtain the precise quantitative data required for their specific applications.

References

Reactivity of 3,5-Dibromo-2,6-dichlorotoluene with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the chemical reactivity of 3,5-dibromo-2,6-dichlorotoluene, a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. The presence of four halogen atoms—two bromine and two chlorine—on the toluene ring offers multiple sites for functionalization, enabling the strategic construction of complex molecular architectures relevant to pharmaceutical and materials science. This guide details the principal reaction pathways with nucleophiles, focusing on nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic properties of its substituents. The four halogen atoms are electron-withdrawing groups, which decrease the electron density of the aromatic ring.[1] This electronic deficit makes the ring susceptible to attack by nucleophiles. The methyl group is a weak electron-donating group. The interplay between these substituents, along with the inherent differences in the carbon-halogen bond strengths and reactivity, dictates the regioselectivity of nucleophilic attack.

Two primary reaction classes are dominant for this substrate:

-

Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile directly attacks the aromatic ring, replacing one of the halogen atoms. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).[1][2][3]

-

Palladium-Catalyzed Cross-Coupling: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[4][5][6] The selectivity in these reactions is primarily dictated by the ease of oxidative addition of the C-X bond to the palladium catalyst, which generally follows the trend I > Br > Cl.[4][7]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile adds to the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] Subsequently, the leaving group is eliminated, restoring the ring's aromaticity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Reactions [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Thermochemical Properties of 3,5-Dibromo-2,6-dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 3,5-dibromo-2,6-dichlorotoluene, a halogenated aromatic compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its fundamental physicochemical properties, the established experimental and computational methodologies for determining its thermochemical characteristics, and provides illustrative examples based on related compounds.

Introduction to this compound

This compound is a polyhalogenated derivative of toluene. Halogenated aromatic compounds are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the profound influence of halogen substituents on molecular properties and reactivity. Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are crucial for understanding the stability, reactivity, and potential applications of such molecules, particularly in process design, safety assessments, and computational modeling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂Cl₂ | --INVALID-LINK--[1] |

| Molecular Weight | 318.82 g/mol | --INVALID-LINK--[1] |

| CAS Number | Not available in searched literature |

Core Thermochemical Properties: A Methodological Overview

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental parameter for calculating reaction enthalpies and assessing compound stability.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of the solid compound is placed in a crucible within a combustion bomb. A small amount of a combustion aid, such as mineral oil, may be added.

-

Bomb Assembly: The bomb is sealed and pressurized with a high purity oxygen atmosphere (typically 25-30 atm). A known volume of water is added to the bomb to ensure that the final products (HBr and HCl) are in their aqueous states.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimeter is recorded over time until it reaches a stable final value.

-

Analysis: The heat of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, accounting for the formation of CO₂, H₂O, and aqueous solutions of HBr and HCl.

Standard Molar Entropy (S°) and Heat Capacity (Cp)

Standard molar entropy is a measure of the molecular disorder or randomness of a substance. Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. Both are crucial for understanding the temperature dependence of thermodynamic processes.

Experimental Protocol: Adiabatic Shield Calorimetry

-

Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under a vacuum or an inert atmosphere of helium to facilitate thermal conduction.

-

Cryostat: The calorimeter vessel is placed within a cryostat and cooled to a very low temperature, typically near absolute zero (e.g., 5-10 K).

-

Heat Pulse Introduction: A series of precisely measured electrical energy pulses are introduced to the sample, causing its temperature to rise in small increments.

-

Temperature Measurement: After each heat pulse, the system is allowed to reach thermal equilibrium, and the temperature is precisely measured.

-

Data Analysis: The heat capacity at each temperature is calculated from the energy input and the resulting temperature rise. The measurements are carried out over a wide temperature range (e.g., from 10 K to 400 K).

-

Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data (as Cp/T) from 0 K to the desired temperature. The heat capacity below the lowest experimental temperature is typically estimated using the Debye T³-law.

Computational Thermochemistry

In the absence of experimental data, computational methods are invaluable for predicting thermochemical properties. Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT), can provide reliable estimates.

Methodology: Isodesmic Reactions

A common high-accuracy computational approach involves the use of isodesmic reactions. In this method, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the quantum chemical calculations.

For this compound, an isodesmic reaction could be:

C₆H₃(CH₃)Br₂Cl₂ + C₆H₆ → C₆H₅CH₃ + C₆H₂Br₂Cl₂

The enthalpy of this reaction is calculated at a high level of theory. By using known experimental enthalpies of formation for the other species (benzene and toluene), the enthalpy of formation for this compound can be accurately determined. Similar computational strategies can be employed to calculate heat capacity and entropy based on vibrational frequency analysis.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the experimental determination of thermochemical properties.

Caption: Generalized workflow for determining the enthalpy of formation.

Caption: Generalized workflow for determining heat capacity and entropy.

Conclusion

While direct experimental thermochemical data for this compound is sparse, this guide outlines the robust and well-established experimental and computational methodologies that are employed to characterize such compounds. The provided protocols for combustion and adiabatic calorimetry, alongside computational approaches like the use of isodesmic reactions, form the foundation for obtaining the critical thermochemical parameters necessary for research, process development, and safety analysis in the chemical and pharmaceutical industries. Further research involving these methodologies is required to establish a definitive thermochemical profile for this specific compound.

References

Technical Guide: 3,5-Dibromo-2,6-dichlorotoluene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2,6-dichlorotoluene, a specialized halogenated aromatic compound. The document covers its commercial availability, physicochemical properties, a proposed synthesis protocol, and its potential applications in proteomics and drug development, addressing the needs of researchers and scientists in the field.

Commercial Availability and Physicochemical Properties

This compound is a niche chemical primarily available for research purposes. While a definitive CAS number for this specific isomer is not readily found in public databases, it is offered by specialized chemical suppliers.

Table 1: Commercial Supplier of this compound

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| Santa Cruz Biotechnology, Inc. | This compound | sc-225028 | Not specified | Contact supplier |

Due to its limited commercial availability, researchers may also consider custom synthesis as a viable option for obtaining this compound. Several companies specialize in the custom synthesis of complex halogenated molecules.[1][2][3][4][5][6][7][8][9][10]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂Cl₂ | [11] |

| Molecular Weight | 318.82 g/mol | [11] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Proposed Synthesis Protocol

Proposed Retrosynthetic Analysis:

A logical approach would be the sequential halogenation of a suitable toluene precursor. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired substitution pattern.

Hypothetical Experimental Protocol:

-

Starting Material: A potential starting material could be 2,6-dichlorotoluene.

-

Step 1: Bromination of 2,6-dichlorotoluene.

-

Dissolve 2,6-dichlorotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to favor mono-bromination. The chlorine atoms at positions 2 and 6 are ortho, para-directing but also deactivating. The methyl group is activating and ortho, para-directing. The interplay of these effects would need to be carefully managed.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Perform an aqueous workup to remove the catalyst and other water-soluble byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure.

-

Purify the resulting mixture of brominated isomers using column chromatography to isolate the desired 3-bromo-2,6-dichlorotoluene.

-

-

Step 2: Second Bromination to yield this compound.

-

Subject the purified 3-bromo-2,6-dichlorotoluene to a second bromination reaction under similar conditions as Step 1, potentially requiring more forcing conditions (e.g., higher temperature or a different catalyst) due to the increased deactivation of the ring.

-

The directing effects of the existing substituents (two chlorines, one bromine, and one methyl group) will determine the position of the second bromine atom.

-

Follow a similar workup and purification procedure as in Step 1 to isolate the final product, this compound.

-

Note: This is a proposed protocol and would require significant optimization and characterization to achieve a reasonable yield and purity of the target compound.

Potential Applications in Research and Drug Development

Proteomics Research

Santa Cruz Biotechnology lists this compound as a "biochemical for proteomics research". While specific applications are not detailed, halogenated compounds have found utility in mass spectrometry-based proteomics.[17][18]

One plausible application is its use as an internal standard in quantitative proteomics.[17][18] The presence of bromine and chlorine atoms gives the molecule a distinct isotopic pattern in a mass spectrometer, which can aid in its identification and quantification within complex biological samples.[19] Halogenated peptides have been specifically designed as internal standards for quality control and calibration in liquid chromatography-mass spectrometry (LC-MS) experiments.[17][18] Although this compound is not a peptide, its unique mass and isotopic signature could potentially serve a similar purpose in certain mass spectrometry workflows.

Caption: A potential workflow illustrating the use of this compound as an internal standard in a bottom-up proteomics experiment.

Drug Development and Medicinal Chemistry

Polysubstituted aromatic compounds are fundamental scaffolds in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, with its multiple halogen atoms, offers several potential avenues for further chemical modification. The bromine and chlorine atoms can act as leaving groups in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of more complex molecules. This makes it a potential building block for the synthesis of novel drug candidates.

Caption: Logical workflow for the potential use of this compound as a building block in drug discovery.

Conclusion

This compound is a specialized chemical with potential applications in proteomics research and as a synthetic intermediate in drug discovery. While its commercial availability is limited, custom synthesis provides a viable procurement route. Further research is needed to fully elucidate its specific applications and to develop optimized and validated synthetic protocols. This guide serves as a foundational resource for scientists interested in exploring the utility of this unique halogenated compound.

References

- 1. Manufacturing Services Europe | Manufacturing | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]

- 2. Pi Chemicals System [pipharm.com]

- 3. polysciences.com [polysciences.com]

- 4. Contract Synthesis companies from Germany ⇒ chemeurope.com [chemeurope.com]

- 5. aurorafinechemicals.com [aurorafinechemicals.com]

- 6. Synthesis companies from around the world ⇒ chemeurope.com [chemeurope.com]

- 7. Custom synthesis - ProChem GmbH [prochem-gmbh.de]

- 8. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 9. Home [customsynthesis.net]

- 10. Custom synthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 11. scbt.com [scbt.com]

- 12. Synthesis of polysubstituted arenes through organocatalytic benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Historical Synthesis of 3,5-Dibromo-2,6-dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the historical synthetic routes for 3,5-Dibromo-2,6-dichlorotoluene, a polyhalogenated aromatic compound with potential applications in pharmaceutical and materials science research. Due to the absence of a documented direct one-pot synthesis in publicly available historical records, this guide outlines a plausible multi-step synthetic pathway commencing from readily available starting materials. The proposed synthesis involves the preparation of a key intermediate, 3,5-dibromotoluene, followed by its selective chlorination.

Proposed Synthetic Pathway

The most logical synthetic approach to this compound involves a two-stage process:

-

Synthesis of 3,5-Dibromotoluene: This intermediate can be synthesized from p-toluidine through a Sandmeyer-type reaction sequence involving diazotization and subsequent bromination.

-

Chlorination of 3,5-Dibromotoluene: The subsequent selective chlorination of 3,5-dibromotoluene at the 2 and 6 positions yields the final product. The directing effects of the methyl and bromo substituents guide the incoming chloro groups to the desired positions.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3,5-Dibromo-2,6-dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3,5-Dibromo-2,6-dichlorotoluene is a versatile building block in this context, offering multiple reaction sites for sequential and selective functionalization. The differential reactivity of the C-Br versus C-Cl bonds under palladium catalysis allows for a stepwise approach to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions.

The inherent reactivity difference between aryl bromides and chlorides allows for chemoselective coupling. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a Pd(0) catalyst than the more stable carbon-chlorine bond. This enables the selective reaction at the bromine-substituted positions while leaving the chlorine atoms intact for subsequent transformations.

Key Applications

-

Synthesis of Polysubstituted Biaryls: Selective mono- or diarylation at the bromine positions allows for the introduction of various aryl or heteroaryl groups.

-

Stepwise Functionalization: The remaining chlorine atoms can be targeted in a subsequent coupling reaction under more forcing conditions, leading to the synthesis of complex terphenyl or higher-order aryl systems.

-

Scaffold for Drug Discovery: The resulting polyhalogenated and arylated toluene core can serve as a rigid scaffold for the development of novel therapeutic agents.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura couplings of polyhalogenated aromatic compounds. Optimization may be required for specific substrates.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed for the selective reaction at one of the bromine positions.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O mixture (4:1) or Toluene/H₂O (4:1))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.03-0.05 mmol).

-

Add the degassed solvent mixture (5-10 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Di-arylation of this compound

This protocol targets both bromine positions, leaving the chlorine atoms unreacted.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (2.2-2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 4.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O mixture (4:1))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (2.2-2.5 mmol), and the base (4.0 mmol).

-

Add the palladium catalyst (0.05 mmol).

-

Add the degassed solvent mixture (10-15 mL).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of analogous polyhalogenated substrates, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Typical Conditions for Selective Mono-arylation of Dihalo-heterocycles [1][2]

| Entry | Dihalo-substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 |

| 2 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90 |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |

Table 2: Typical Conditions for Double Suzuki Coupling of Dihalo-substrates [3][4]

| Entry | Dihalo-substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 88 |

| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 91 |

| 3 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | - | - |

| 4 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | - | 61 |

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling mechanism and a typical experimental workflow.

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Caption: Typical experimental workflow for a Suzuki coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3,5-Dibromo-2,6-dichlorotoluene in Modern Organic Synthesis

For Immediate Release: Researchers and professionals in the fields of organic chemistry and drug development now have access to a detailed guide on the synthetic applications of 3,5-Dibromo-2,6-dichlorotoluene. This versatile building block offers a platform for the strategic and selective introduction of functional groups, paving the way for the efficient synthesis of complex molecules, including novel pharmaceuticals and advanced materials. The inherent reactivity differences between its bromine and chlorine substituents make it a valuable tool for controlled, stepwise chemical transformations.

Introduction

This compound is a polyhalogenated aromatic compound that serves as a key intermediate in organic synthesis. Its structure is primed for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bonds in typical cross-coupling conditions. This disparity in reactivity allows for the sequential replacement of the bromine atoms while leaving the chlorine atoms intact for subsequent transformations. This application note will detail the primary applications of this compound and provide protocols for its use in key synthetic reactions.

Key Applications

The primary utility of this compound lies in its capacity to undergo selective cross-coupling reactions, enabling the construction of complex molecular architectures. The two bromine atoms at the 3 and 5 positions can be sequentially or simultaneously replaced, providing a high degree of control over the final product.

Core Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with boronic acids.

-

Sonogashira Coupling: Formation of C-C bonds by reacting with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

-

Negishi Coupling: Formation of C-C bonds by reacting with organozinc reagents.

The differential reactivity of the halogen atoms is the cornerstone of this building block's utility. In palladium-catalyzed reactions, the order of halide reactivity is generally I > Br > Cl.[1] This allows for the selective reaction at the C-Br bonds while the C-Cl bonds remain available for later functionalization.

Data Presentation

The following table summarizes the expected selective transformations of this compound in various palladium-catalyzed cross-coupling reactions. Due to the lack of specific literature data for this exact molecule, the information is based on established principles of polyhalogenated compound reactivity and data from analogous structures like 3,5-dibromo-2,6-dichloropyridine.[2]

| Reaction Type | Reactive Site(s) | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Mono-Suzuki Coupling | One C-Br bond | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 3-Aryl-5-bromo-2,6-dichlorotoluene |

| Di-Suzuki Coupling | Both C-Br bonds | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 3,5-Diaryl-2,6-dichlorotoluene |

| Mono-Sonogashira Coupling | One C-Br bond | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., NEt₃) | 3-Alkynyl-5-bromo-2,6-dichlorotoluene |

| Di-Sonogashira Coupling | Both C-Br bonds | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., NEt₃) | 3,5-Dialkynyl-2,6-dichlorotoluene |

| Mono-Buchwald-Hartwig Amination | One C-Br bond | Amine | Pd₂(dba)₃, phosphine ligand, base | 3-Amino-5-bromo-2,6-dichlorotoluene |

| Di-Buchwald-Hartwig Amination | Both C-Br bonds | Amine | Pd₂(dba)₃, phosphine ligand, base | 3,5-Diamino-2,6-dichlorotoluene |

Experimental Protocols

The following are generalized protocols for the selective functionalization of this compound based on standard procedures for palladium-catalyzed cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-5-bromo-2,6-dichlorotoluene derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene/Ethanol/Water solvent mixture (e.g., 3:1:1)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the degassed solvent mixture to the flask.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Sonogashira Coupling

Objective: To synthesize a 3-alkynyl-5-bromo-2,6-dichlorotoluene derivative.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.06 equivalents)

-

Triethylamine (NEt₃) or another suitable amine base

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous, degassed solvent and the amine base.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or GC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Visualizing Synthetic Pathways

The strategic functionalization of this compound can be visualized as a logical workflow, allowing for the planned synthesis of diverse derivatives.

Caption: Synthetic pathways from this compound.

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is the fundamental mechanism for the functionalization of this compound.

Caption: Generalized catalytic cycle for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its differential halide reactivity allows for the selective and sequential introduction of various functional groups, providing a powerful strategy for the synthesis of complex molecules. The protocols and pathways outlined in this document serve as a guide for researchers to harness the full potential of this important synthetic intermediate. Further exploration into its reactivity will undoubtedly lead to the development of novel and efficient synthetic routes to a wide range of valuable compounds.

References

Application of 3,5-Dibromo-2,6-dichlorotoluene in Medicinal Chemistry: A Scaffold for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

While specific, publicly documented applications of 3,5-Dibromo-2,6-dichlorotoluene in the synthesis of commercialized pharmaceutical agents are not extensively available, its highly functionalized and sterically hindered structure presents it as a compelling starting scaffold for medicinal chemistry campaigns. The strategic placement of four halogen atoms with differential reactivity on a toluene ring allows for regioselective modifications, a critical aspect in the synthesis of complex and potent drug molecules. This document outlines the potential applications and provides generalized protocols for the utilization of this versatile chemical building block.

The core utility of this compound lies in the differential reactivity of its carbon-halogen bonds. Carbon-bromine bonds are generally more reactive than carbon-chlorine bonds in many catalytic cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This reactivity difference enables chemists to selectively introduce new substituents at the 3- and 5-positions while leaving the chloro-substituents at the 2- and 6-positions intact for subsequent transformations or for their role as steric or electronic modulators of biological activity.

Potential Therapeutic Applications

Halogenated aromatic scaffolds are prevalent in a wide range of therapeutic agents.[1][2] The introduction of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][3] Given the structural motifs present in many classes of drugs, derivatives of this compound could be explored for various therapeutic targets, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site. The di-ortho chloro substitution on the toluene ring can enforce a twisted conformation that may be beneficial for binding to certain kinase pockets. The bromo positions can be functionalized to introduce key pharmacophoric elements that interact with the hinge region or solvent-exposed areas of the enzyme.

-

Nuclear Receptor Modulators: The sterically demanding nature of the scaffold could be advantageous in designing ligands for nuclear receptors, where specificity is often a challenge.

-

Inhibitors of Protein-Protein Interactions: The ability to introduce diverse functionality in a defined three-dimensional space makes this scaffold suitable for designing molecules that can disrupt protein-protein interfaces.

Data Presentation: Illustrative Structure-Activity Relationship (SAR)

The following table represents a hypothetical structure-activity relationship (SAR) study for a series of kinase inhibitors derived from this compound. This data is for illustrative purposes to demonstrate how quantitative data for such a series would be presented.

| Compound ID | R1 (at C3) | R2 (at C5) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| DBDCT-001 | -Br | -Br | >10,000 | >10,000 | <0.1 |

| DBDCT-002 | 4-pyridyl | -Br | 1,250 | 8,700 | 1.2 |

| DBDCT-003 | 4-pyridyl | 4-morpholinophenyl | 55 | 6,500 | 3.5 |

| DBDCT-004 | 4-pyridyl | 4-(dimethylamino)aniline | 25 | 4,200 | 5.1 |

| DBDCT-005 | 3-aminopyrazole | -Br | 980 | 7,500 | 1.8 |

| DBDCT-006 | 3-aminopyrazole | 4-morpholinophenyl | 15 | 2,100 | 4.2 |

| DBDCT-007 | 3-aminopyrazole | 4-(dimethylamino)aniline | 8 | 1,500 | 6.3 |

Experimental Protocols

The following are generalized protocols for the regioselective functionalization of this compound. These protocols are representative and may require optimization for specific substrates and coupling partners.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes the selective functionalization of one of the bromo positions.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DME), degassed

-

Anhydrous reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Add the degassed solvent via cannula.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated/heteroarylated product.

Protocol 2: Subsequent Buchwald-Hartwig Amination

This protocol describes the functionalization of the remaining bromo position with an amine.

Materials:

-

Mono-substituted product from Protocol 1

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Anhydrous reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the mono-substituted starting material (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (0.02-0.10 eq).

-

Add the base (1.5-2.0 eq).

-

Add the anhydrous, degassed solvent.

-

Add the amine (1.2 eq) and seal the flask.

-

Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Generalized workflow for the sequential functionalization of this compound.

Caption: A hypothetical kinase signaling pathway targeted by an inhibitor derived from the scaffold.

References

Application Note: Hypothetical Synthesis of a Diamino-Dichlorotoluene Intermediate for Agrochemicals using 3,5-Dibromo-2,6-dichlorotoluene

Introduction

Halogenated aromatic compounds are crucial building blocks in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern of halogens and other functional groups on an aromatic core can significantly influence the biological activity, selectivity, and environmental fate of the final product. 3,5-Dibromo-2,6-dichlorotoluene is a polysubstituted aromatic compound that, while not extensively documented in the synthesis of specific commercial agrochemicals, represents a potentially valuable intermediate. Its di-bromo functionality offers reactive sites for the introduction of other substituents, such as amino or aryl groups, through modern cross-coupling methodologies.

This application note outlines a hypothetical, yet chemically plausible, synthetic route for the utilization of this compound as a precursor for a diamino-substituted dichlorotoluene derivative. This derivative, 2,6-dichloro-3,5-diaminotoluene, can be a versatile intermediate for the synthesis of more complex agrochemical candidates, for instance, through the formation of heterocyclic rings which are common motifs in active agrochemical ingredients. The proposed synthesis employs a double Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds.

Proposed Synthetic Pathway

The proposed synthetic route involves the conversion of the two bromo-substituents of this compound to amino groups using a suitable ammonia equivalent in a palladium-catalyzed reaction.

Experimental Protocols

Hypothetical Protocol: Double Buchwald-Hartwig Amination of this compound

This protocol describes a hypothetical procedure for the synthesis of 2,6-dichloro-3,5-diaminotoluene from this compound. The reaction conditions are based on established literature procedures for Buchwald-Hartwig amination of aryl dibromides.

Materials:

-

This compound (Substrate)

-

Benzophenone imine (Ammonia equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

-

Xantphos (Ligand)

-

Sodium tert-butoxide (NaOtBu) (Base)

-

Toluene (Anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Argon gas

Procedure:

-

Reaction Setup:

-

To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask under an argon atmosphere.

-

-

Addition of Reagents:

-

To the stirred mixture, add sodium tert-butoxide (2.5 eq) and benzophenone imine (2.2 eq).

-

-

Reaction:

-

Heat the reaction mixture to 100 °C under an argon atmosphere and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Add 1M HCl solution and stir for 1 hour to hydrolyze the imine intermediate.

-

Neutralize the mixture with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,6-dichloro-3,5-diaminotoluene.

-

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of 2,6-dichloro-3,5-diaminotoluene

| Parameter | Value |

| Starting Material | This compound |

| Molecular Weight of Starting Material | 318.82 g/mol |

| Scale of Reaction | 10 mmol |

| Product | 2,6-dichloro-3,5-diaminotoluene |

| Molecular Weight of Product | 207.06 g/mol |

| Theoretical Yield | 2.07 g |

| Hypothetical Experimental Results | |

| Catalyst Loading (Pd₂(dba)₃) | 2 mol% |

| Ligand Loading (Xantphos) | 4 mol% |

| Reaction Temperature | 100 °C |

| Reaction Time | 18 hours |

| Isolated Yield | 1.66 g (80% of theoretical) |

| Purity (by HPLC) | >98% |

Visualizations

Caption: Proposed synthesis of a diamino-dichlorotoluene intermediate.

Caption: Step-by-step experimental workflow for the hypothetical synthesis.

Application Notes and Protocols: Palladium-Catalyzed Reactions of 3,5-Dibromo-2,6-dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 3,5-Dibromo-2,6-dichlorotoluene using palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for chemoselective reactions, making this substrate a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The following sections detail protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, focusing on the selective reaction at the more labile bromine positions.

Chemoselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] In the case of this compound, the reaction can be controlled to achieve selective mono- or di-alkynylation at the bromine positions. This selectivity is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the former more susceptible to oxidative addition to the palladium(0) catalyst.

A study on the analogous compound, 3,5-dibromo-2,6-dichloropyridine, demonstrated that mono- and di-alkynylation can be achieved with good yields and selectivity.[2] By carefully controlling the stoichiometry of the alkyne and the reaction conditions, one can favor the formation of the mono-alkynylated product.

Table 1: Representative Conditions for Mono-Sonogashira Coupling

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Terminal Alkyne (1.1 equiv.) |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |

| Co-catalyst | CuI (4 mol%) |

| Base | Triethylamine (TEA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-90% (for mono-alkynylated product) |

Experimental Protocol: Mono-alkynylation of this compound

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add dry, degassed THF (10 mL) and triethylamine (3.0 mmol).

-

To the stirred solution, add the terminal alkyne (1.1 mmol) dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-5-bromo-2,6-dichlorotoluene.

Experimental workflow for the mono-Sonogashira coupling reaction.

Chemoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[3] Similar to the Sonogashira reaction, the Suzuki coupling of this compound can be performed selectively at the bromine positions. Research on the analogous 3,5-dibromo-2,6-dichloropyridine has shown that mono- and diarylation can be achieved with high selectivity by controlling the reaction conditions.

Table 2: Representative Conditions for Mono-Suzuki-Miyaura Coupling

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Arylboronic Acid (1.2 equiv.) |

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | Aqueous Na₂CO₃ (2 M) |

| Solvent | Toluene/Ethanol mixture |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 65-85% (for mono-arylated product) |

Experimental Protocol: Mono-arylation of this compound

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).

-

Add an aqueous solution of Na₂CO₃ (2 M, 2.0 mL).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add Pd(PPh₃)₄ (0.03 mmol) to the mixture.

-

Heat the reaction mixture to 90 °C and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 3-aryl-5-bromo-2,6-dichlorotoluene.

Experimental workflow for the mono-Suzuki-Miyaura coupling reaction.

Chemoselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[4] For polyhalogenated substrates like this compound, selective mono-amination at a C-Br bond is achievable due to its higher reactivity compared to the C-Cl bonds. The choice of ligand is crucial for achieving high yields and selectivity in these reactions.

Table 3: Representative Conditions for Mono-Buchwald-Hartwig Amination

| Parameter | Condition |

| Substrate | This compound |

| Reagent | Primary or Secondary Amine (1.2 equiv.) |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) |

| Ligand | XPhos or SPhos (2-4 mol%) |

| Base | NaOt-Bu or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 60-80% (for mono-aminated product) |

Experimental Protocol: Mono-amination of this compound

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add this compound (1.0 mmol) and the amine (1.2 mmol) followed by dry, degassed toluene (5 mL).

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.

-

Monitor the reaction's progress using TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3-amino-5-bromo-2,6-dichlorotoluene derivative.

Experimental workflow for the mono-Buchwald-Hartwig amination reaction.

References

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Synthesis of tetraarylpyridines by chemo-selective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Novel Polymers from 3,5-Dibromo-2,6-dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive theoretical framework and detailed experimental protocols for the synthesis of novel polymers using 3,5-Dibromo-2,6-dichlorotoluene as a monomer. While this specific monomer has not been extensively reported in the literature for polymerization, its polyhalogenated structure presents a unique opportunity for the creation of new polymer architectures through various cross-coupling methodologies. This document outlines potential synthetic routes based on well-established polymerization techniques for halogenated aromatic compounds, including Yamamoto, Suzuki, and Stille polycondensations. The protocols provided are intended to serve as a starting point for researchers interested in exploring the synthesis and applications of polymers derived from this monomer, which may exhibit interesting properties for materials science and drug development applications.

Introduction

Polyhalogenated aromatic compounds are valuable precursors for the synthesis of a wide range of functional organic materials, including conjugated polymers. The specific arrangement of bromine and chlorine atoms on the this compound monomer offers the potential for regioselective polymerization, leveraging the differential reactivity of the C-Br and C-Cl bonds in transition metal-catalyzed cross-coupling reactions. Generally, the reactivity order in such reactions is C-I > C-Br > C-Cl. This allows for the selective reaction at the more reactive C-Br bonds, leaving the C-Cl bonds available for subsequent functionalization, or for polymerization under more forcing conditions. The resulting polymers could possess unique thermal, electronic, and photophysical properties.

Proposed Polymerization Strategies

This section details three plausible polymerization strategies for this compound.

Yamamoto Homocoupling Polymerization

Yamamoto polymerization is a dehalogenative polycondensation that couples aryl halides using a nickel(0) catalyst. This method is suitable for the homopolymerization of dihaloaromatic monomers. In the case of this compound, the higher reactivity of the bromine atoms is expected to lead to the formation of a poly(2,6-dichloro-p-phenylene) derivative.

Suzuki Cross-Coupling Polycondensation

Suzuki polycondensation involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or its ester in the presence of a palladium catalyst and a base. This approach allows for the synthesis of alternating copolymers. By reacting this compound with a suitable aromatic diboronic acid, novel copolymers with tailored properties can be obtained.

Stille Cross-Coupling Polycondensation

Stille polycondensation is the reaction between a dihaloaromatic compound and an organostannane, catalyzed by palladium. This method is known for its tolerance to a wide variety of functional groups. Copolymerization of this compound with an aromatic distannane can yield well-defined polymer structures.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents and catalysts used are potentially toxic and should be handled with care.

Protocol for Yamamoto Homocoupling Polymerization

Objective: To synthesize poly(2,6-dichloro-p-phenylene) from this compound.

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

2,2'-Bipyridyl (bpy)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Acetone

-

Chloroform

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridyl.

-

Inject anhydrous N,N-dimethylformamide (DMF) and anhydrous toluene into the flask and stir the mixture at 60 °C for 30 minutes to form the active catalyst complex.

-

Add this compound to the flask.

-

Heat the reaction mixture to 80 °C and stir for 48 hours. The formation of a precipitate may be observed as the polymer grows.

-

After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol/concentrated HCl (10:1 v/v) to precipitate the polymer and remove the nickel catalyst.

-

Filter the crude polymer and wash it sequentially with methanol, acetone, and chloroform.

-

Purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.

-

Dry the purified polymer under vacuum at 60 °C to a constant weight.

Protocol for Suzuki Cross-Coupling Polycondensation